Absence of Documented Target Potency: 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide vs. Characterized Pyridazine-3-carboxamide CB2 Agonists
No EC50, IC50, Ki, or efficacy data for this compound at any receptor or enzyme target were found in peer-reviewed literature, patents, or curated databases (ChEMBL, PubChem, BindingDB) [1]. In contrast, the structurally related pyridazine-3-carboxamide series reported by Qian et al. (2017) contains six compounds with CB2 EC50 <35 nM, led by compound 26 (EC50 = 3.7 nM, CB2/CB1 selectivity index >2729) [2]. Because the morpholino and phenoxyethyl substituents in the query compound differ from any disclosed active analog, its potency relative to these benchmarks cannot be inferred. Claiming differential activity is therefore unsupported until experimental data become available.
| Evidence Dimension | CB2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 26 (Qian et al. 2017): EC50 = 3.665 ± 0.553 nM |
| Quantified Difference | Not calculable |
| Conditions | Calcium mobilization assay, CB2-expressing cells |
Why This Matters
Procurement for CB2-targeted screening is unjustified without target-specific potency data; users must generate such data de novo or select a characterized alternative.
- [1] ChEMBL, PubChem, BindingDB searches for CAS 1396790-94-5, accessed May 2026. No bioactivity records found. View Source
- [2] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017;139:936-948. View Source
